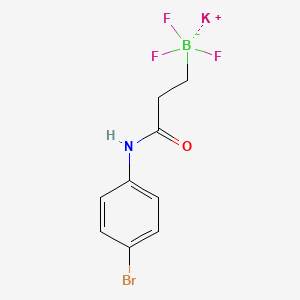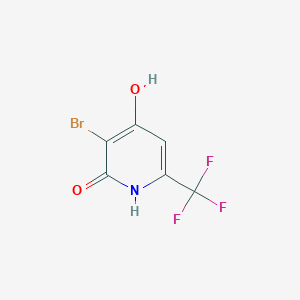
1-(Perfluorooctyl)docosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Perfluorooctyl)docosane is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is part of the broader class of perfluorocarbons, known for their stability and resistance to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Perfluorooctyl)docosane typically involves the fluorination of long-chain hydrocarbons. The process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF) or direct fluorination techniques. These methods allow for the large-scale production of highly fluorinated compounds with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Perfluorooctyl)docosane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Substitution Reactions: These reactions can occur in the presence of strong nucleophiles or under high-energy conditions.
Reduction Reactions: Although rare, reduction can be achieved using strong reducing agents.
Common Reagents and Conditions:
Substitution: Strong nucleophiles such as alkoxides or amines can be used.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products: The products of these reactions are typically less fluorinated derivatives or compounds with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Perfluorooctyl)docosane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on molecular stability and reactivity.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique magnetic properties.
Medicine: Explored for its use in drug delivery systems and as a component in medical imaging techniques.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings, due to its chemical inertness and thermal stability.
Wirkmechanismus
The mechanism by which 1-(Perfluorooctyl)docosane exerts its effects is primarily related to its fluorine content. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to degradation. This stability is due to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry. The compound’s inertness makes it suitable for applications where chemical reactivity needs to be minimized.
Vergleich Mit ähnlichen Verbindungen
Perfluorooctane: Another highly fluorinated compound with similar stability and inertness.
Perfluorodecalin: Known for its use in medical applications due to its oxygen-carrying capacity.
Perfluoropolyethers: Used in high-performance lubricants and coatings.
Uniqueness: 1-(Perfluorooctyl)docosane stands out due to its long carbon chain and high degree of fluorination. This combination provides exceptional thermal stability and resistance to chemical attack, making it highly valuable in specialized applications.
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorotriacontane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45F17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(31,32)24(33,34)25(35,36)26(37,38)27(39,40)28(41,42)29(43,44)30(45,46)47/h2-22H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBKJPDTNKYKGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)8(CH2)22H, C30H45F17 |
Source


|
| Record name | Triacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881384 |
Source


|
| Record name | 1-(Perfluorooctyl)docosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137338-40-0 |
Source


|
| Record name | 1-(Perfluorooctyl)docosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![O2-Tert-butyl O3-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1409336.png)
![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)


![Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1409344.png)

